molecular formula C13H22N2 B14741354 Tridecanedinitrile CAS No. 6006-37-7

Tridecanedinitrile

Cat. No.: B14741354
CAS No.: 6006-37-7
M. Wt: 206.33 g/mol
InChI Key: RMWAOHBYAMMDGT-UHFFFAOYSA-N
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Description

Tridecanedinitrile is a chemical compound with the molecular formula C13H22N2. It belongs to the class of organic compounds known as dinitriles, which feature two nitrile functional groups. In general, nitriles are versatile intermediates in chemical synthesis and are valued in research for their role as building blocks in the creation of more complex molecules . The nitrile group is known for its biocompatibility and metabolic stability in many pharmaceutical compounds, and it often serves as a key hydrogen bond acceptor in molecular interactions, mimicking carbonyl groups in binding sites . This makes nitrile-containing compounds of significant interest in medicinal chemistry and drug discovery research. While specific biological or mechanistic data for this compound may be limited, its structure suggests potential applications in the development of specialty chemicals, polymers, and as a precursor in pharmaceutical synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult specialized databases and literature for the most current scientific information.

Properties

CAS No.

6006-37-7

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

tridecanedinitrile

InChI

InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2

InChI Key

RMWAOHBYAMMDGT-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC#N)CCCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, Pd/C catalyst.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).

    Substitution: Nucleophiles like amines or alcohols.

Major Products:

Scientific Research Applications

Tridecanenitrile, a nitrile compound with a tridecane chain and the chemical formula C13H25N, is primarily used in organic synthesis and various industrial applications. It has garnered attention for its potential biological activities and applications in medicine.

Preparation Methods

Tridecanenitrile can be synthesized through different methods, including the reaction of tridecanol with cyanogen bromide in the presence of a base. Another common method involves the dehydration of tridecanamide using phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). In industrial settings, this compound is often produced via the catalytic dehydration of tridecanamide, typically involving the use of high temperatures and specific catalysts to ensure efficient conversion.

Chemical Reactions Analysis

Tridecanenitrile undergoes various chemical reactions:

  • Hydrolysis: Converts it to tridecanoic acid in the presence of water and an acid or base catalyst.
  • Reduction: Reduces to tridecanamine using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Substitution: The cyano group can be substituted with other functional groups under specific conditions.

Scientific Research Applications

Tridecanenitrile has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other compounds.
  • Biology: It is investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Biological Activities

Tridecanenitrile has been studied for various biological activities:

  • Antimicrobial Activity: It has shown potential antimicrobial properties against certain bacterial strains, indicating its usefulness in developing antibacterial agents.
  • Cytotoxic Effects: Some studies report that nitriles can exhibit cytotoxic effects on cancer cells, suggesting a possible role in cancer therapy.
  • Enzyme Inhibition: Nitriles have been noted for their ability to inhibit specific enzymes, which can be leveraged in drug design to target diseases associated with enzyme dysfunction.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of tridecanenitrile against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that tridecanenitrile induced apoptosis at concentrations above 75 µM. The compound was found to affect cell viability significantly.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)75
HeLa (Cervical Cancer)90
A549 (Lung Cancer)85

Mechanism of Action

The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

Tridecanenitrile vs. Acetonitrile

Acetonitrile (C₂H₃N, CAS 75-05-8) is a simple, short-chain nitrile widely used as a solvent and intermediate in organic synthesis. Key differences include:

Property Tridecanenitrile Acetonitrile
Molecular Weight 195.34 g/mol 41.05 g/mol
Chain Length 13-carbon aliphatic 2-carbon methyl group
Polarity Moderate (long-chain) High (short-chain)
Volatility Low High (BP: 82°C)
Water Solubility Insoluble Miscible
Applications Research chemical Solvent, HPLC

Tridecanenitrile’s extended hydrocarbon chain reduces its volatility and water solubility compared to acetonitrile, making it more suitable for non-polar reaction environments.

Tridecanenitrile vs. (Triphenylphosphoranylidene)acetonitrile

(Triphenylphosphoranylidene)acetonitrile (C₂₀H₁₅NP, CAS 15598-44-8) is a specialized nitrile derivative with a phosphoranylidene group. Unlike tridecanenitrile, it is used in coordination chemistry and catalysis due to its ability to act as a ligand for transition metals .

Property Tridecanenitrile (Triphenylphosphoranylidene)acetonitrile
Structure Aliphatic nitrile Phosphine-containing nitrile
Complexation Ability None High (forms metal complexes)
Applications Lab chemical Catalysis, ligand synthesis

The phosphine moiety in (triphenylphosphoranylidene)acetonitrile enables unique reactivity in metal-mediated reactions, contrasting with tridecanenitrile’s role as a passive solvent or intermediate.

Comparison with Other Long-Chain Nitriles

  • Chain Length vs. Physical Properties : Longer chains (e.g., C₁₃ in tridecanenitrile) increase melting/boiling points and decrease solubility in polar solvents compared to shorter analogs like hexanenitrile (C₆H₁₁N).
  • Thermal Stability : Tridecanenitrile’s stability under standard conditions aligns with typical aliphatic nitriles, which decompose only at elevated temperatures .

Q & A

Q. How should researchers structure a systematic review on this compound’s applications in polymer chemistry?

  • Methodological Answer : Follow PRISMA guidelines: define search terms (e.g., "this compound copolymerization"), screen databases (SciFinder, PubMed), and assess study quality via ROBIS tool. Synthesize findings thematically (e.g., mechanical properties, degradation rates) and highlight gaps for future research .

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